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Compound of Interest

4-Chloro-2-
Compound Name:

methoxybenzohydrazide
CAS No.: 878465-96-4
Cat. No.: B3001113

Get Quote

\ J

Technical Reference & Characterization Guide

Compound Identity:

IUPAC Name: 4-Chloro-2-methoxybenzohydrazide[1][2]

CAS Number: 878465-96-4 (Note: Often confused with 2-Chloro-4-nitroanisole, CAS 4920-
79-0; verify identity via NMR/IR).[1][3]

Molecular Formula:

[1]14]

Molecular Weight: 200.62 g/mol [5]

Executive Summary: The Stability Matrix

4-Chloro-2-methoxybenzohydrazide exhibits a stability profile defined by two competing
structural features: the stabilizing resonance of the benzamide core and the labile nature of the
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hydrazide linkage.[1]

e Solid-State Stability: High. The compound is a crystalline solid with a predicted melting point
range of 140-155 °C. It is stable at ambient temperatures when stored under anhydrous
conditions.

» Solution Stability: Moderate to Low. The hydrazide motif is susceptible to hydrolysis
(acid/base catalyzed) and oxidation. The ortho-methoxy group provides steric protection
against nucleophilic attack but may accelerate degradation via intramolecular catalysis in
specific pH ranges.

e Thermal Decomposition: Occurs post-melting (>160 °C), primarily via dehydration to 1,3,4-
oxadiazoles or N-N bond cleavage.[1]

Physicochemical Architecture & Theoretical
Profile[1]

Structural Influence on Thermodynamics

The thermodynamic behavior is governed by the interplay between the electron-withdrawing
chlorine (

) and the electron-donating methoxy group.[1]
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Feature Thermodynamic Impact

Primary Instability Site. High enthalpy of
) formation but kinetically labile.[1] Acts as both
Hydrazide Group (-CONHNH:) o ] ]
H-bond donor and acceptor, driving high lattice

energy (high MP).[1]

Increases lipophilicity (LogP ~1.5) and density.
4-Chloro Substituent Enhances crystal packing stability via CI[1]---Cl

or Cl---H interactions.

Steric & Electronic Modulation. The ortho

position disrupts planar stacking compared to 4-

chlorobenzohydrazide (MP 163-168 °C), likely
2-Methoxy Group lowering the melting point by 10-20 °C.
Potential for intramolecular H-bonding with the

amide NH.[1]

Predicted Thermodynamic Parameters

e Melting Point (
): 142 + 5 °C (Estimated vs. 4-Cl analog).[1]
o Enthalpy of Fusion (

): ~25-30 kJ/mol.[1]

e pKa (Hydrazide NH): ~3.0-3.5 (Protonation of terminal N).[1]
e pKa (Amide NH): ~11.5-12.0 (Deprotonation).[1]

Solid-State Thermal Stability (DSCI/TGA Analysis)

The solid-state stability is best characterized by the separation between the melting endotherm

and the decomposition exotherm.

Thermal Behavior Profile

o Dehydration (if solvated): 60—-100 °C. (Common if synthesized in methanol/ethanol).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://patents.google.com/patent/WO2008011045A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3001113?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Melting (

): ~140 °C. Sharp endothermic peak.
o Decomposition (

): >180 °C.

o Mechanism:[6][7] Intramolecular cyclodehydration to 5-(4-chloro-2-methoxyphenyl)-1,3,4-
oxadiazole.[1]

o Risk: Violent decomposition is unlikely, but gas evolution (

) occurs.[1]

Experimental Protocol: Thermal Profiling

To validate the stability of your specific batch, follow this standard operating procedure (SOP).

TGA Analysis

w' (N2, 10°C/min) Volatiles %

Sample Prep \ TR Stability Profile
(2-5 mg, Dried) Heat Flow jﬂ% 9 (Tm, Tdeg, Solvates)
\> DSC Analysis

(Crimped Pan, 5°C/min)

Click to download full resolution via product page

Caption: Workflow for establishing the thermal baseline. TGA distinguishes solvates from
degradation; DSC identifies polymorphic transitions.

Solution Thermodynamics & Degradation
Kinetics[1][7]

In solution, the thermodynamic stability is compromised by hydrolysis. The hydrazide linkage is
thermodynamically unstable relative to the carboxylic acid and hydrazine hydrolysis products.
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Hydrolysis Pathway

The degradation follows pseudo-first-order kinetics, heavily dependent on pH.[1]
» Acidic pH (< 3): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.
e Neutral pH (6-8): Most stable region.[1] Rate of hydrolysis is minimal (

).[1]

e Basic pH (> 10): Rapid base-catalyzed hydrolysis.[1]

4-Chloro-2-methoxybenzohydrazide

H20 / H+ or OH-

Tetrahedral Intermediate
(Rate Limiting Step)

AN

4-Chloro-2-methoxybenzoic Acid Hydrazine (Toxic)

Click to download full resolution via product page

Caption: Hydrolytic degradation pathway.[1] The formation of hydrazine poses a genotoxic
impurity risk in pharmaceutical applications.[1]

Solubility & Solvent Compatibility

Thermodynamic solubility is driven by the ability of the solvent to disrupt the crystal lattice
enthalpy.

» High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt H-bonds).[1]

e Moderate Solubility: Methanol, Ethanol (Protics are good, but lattice energy is high).[1]
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e Low Solubility: Water, Hexane, Dichloromethane.[1]

Recommendation: For stock solutions, use anhydrous DMSO and store at -20 °C to kinetically
arrest hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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